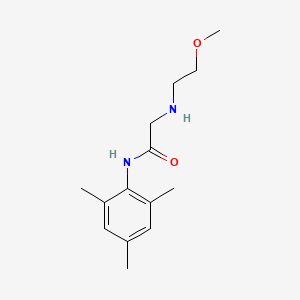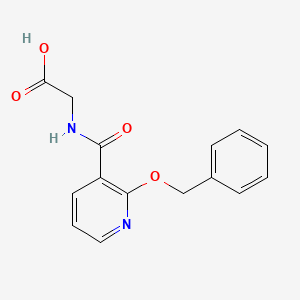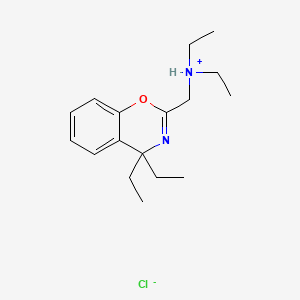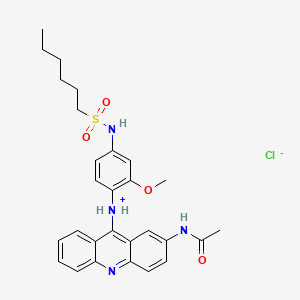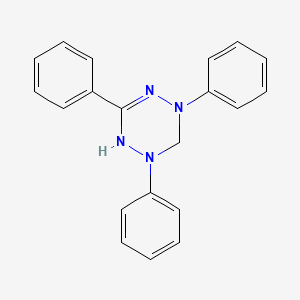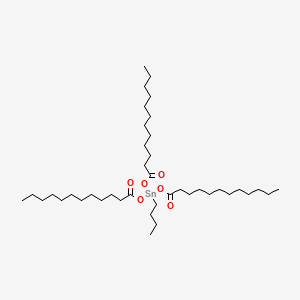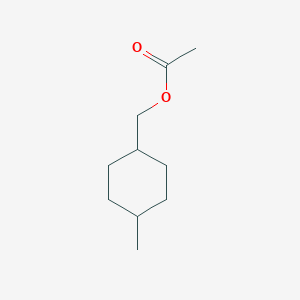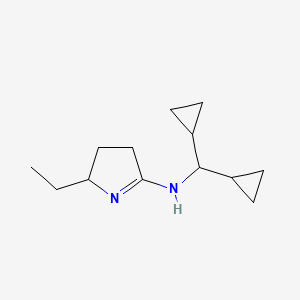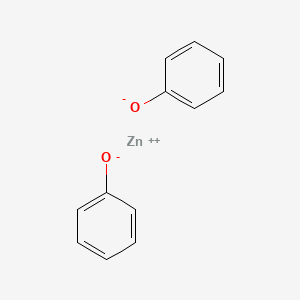
Zinc diphenoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diphenoxide, also known as zinc bis(phenolate), is an organozinc compound with the chemical formula C12H10O2Zn. It is characterized by the presence of two phenolate groups bonded to a central zinc atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diphenoxide can be synthesized through the reaction of zinc chloride with sodium phenoxide in an aqueous medium. The reaction typically proceeds as follows: [ \text{ZnCl}_2 + 2 \text{NaOPh} \rightarrow \text{Zn(OPh)}_2 + 2 \text{NaCl} ] where NaOPh represents sodium phenoxide. The reaction is carried out under controlled conditions to ensure the complete formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of high-purity reagents and controlled reaction environments to achieve high yields and purity. Techniques such as recrystallization and solvent extraction may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Zinc diphenoxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and phenol.
Reduction: It can be reduced under specific conditions to yield zinc metal and phenol.
Substitution: The phenolate groups can be substituted with other ligands, leading to the formation of different organozinc compounds
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various organic ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products:
Oxidation: Zinc oxide and phenol.
Reduction: Zinc metal and phenol.
Substitution: New organozinc compounds with different ligands
Scientific Research Applications
Zinc diphenoxide has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: Research is ongoing to explore its potential as a bioactive compound with antimicrobial properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its ability to enhance material properties .
Mechanism of Action
The mechanism of action of zinc diphenoxide involves its interaction with various molecular targets. In catalytic applications, it acts by coordinating with reactants to facilitate the formation of new chemical bonds. The phenolate groups play a crucial role in stabilizing reaction intermediates, thereby enhancing the efficiency of the catalytic process .
Comparison with Similar Compounds
Zinc oxide (ZnO): A widely used compound with applications in electronics, optics, and medicine.
Zinc chloride (ZnCl2): Commonly used in chemical synthesis and as a catalyst.
Zinc sulfate (ZnSO4): Used in agriculture, medicine, and as a dietary supplement .
Uniqueness of Zinc Diphenoxide: this compound is unique due to its organozinc nature, which allows it to participate in a wide range of organic reactions. Its ability to act as a catalyst in carbon-carbon bond formation distinguishes it from other zinc compounds, making it valuable in synthetic chemistry .
Properties
CAS No. |
555-91-9 |
|---|---|
Molecular Formula |
C12H10O2Zn |
Molecular Weight |
251.6 g/mol |
IUPAC Name |
zinc;diphenoxide |
InChI |
InChI=1S/2C6H6O.Zn/c2*7-6-4-2-1-3-5-6;/h2*1-5,7H;/q;;+2/p-2 |
InChI Key |
YMTQMTSQMKJKPX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



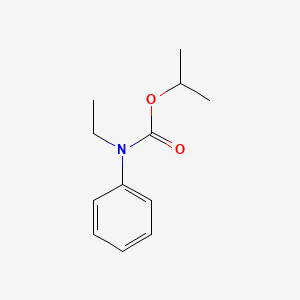
![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)


